molecular formula C27H25NO6 B492900 methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 724741-00-8

methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B492900
CAS No.: 724741-00-8
M. Wt: 459.5g/mol
InChI Key: FKKYOAOGEUZDPO-UHFFFAOYSA-N
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Description

Methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:

  • A 4H-chromen-4-one (coumarin) core substituted at position 2 with a methyl group, position 7 with a hydroxyl group, and position 8 with a benzyl(methyl)aminomethyl moiety.
  • A benzoate ester linked via an ether bond at position 3 of the coumarin scaffold.

Its synthesis likely involves multi-step functionalization of the coumarin core, as inferred from analogous procedures in triazine-based compounds .

Properties

IUPAC Name

methyl 4-[8-[[benzyl(methyl)amino]methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-17-25(34-20-11-9-19(10-12-20)27(31)32-3)24(30)21-13-14-23(29)22(26(21)33-17)16-28(2)15-18-7-5-4-6-8-18/h4-14,29H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYOAOGEUZDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C27H30N2O5\text{C}_{27}\text{H}_{30}\text{N}_2\text{O}_5

Physical Properties

PropertyValue
Molecular Weight454.54 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the chromenone core.
  • Functionalization to introduce the benzyl(methyl)amino group.
  • Esterification to form the final product.

Common Synthetic Route : The use of Suzuki–Miyaura coupling is prevalent for constructing the carbon skeleton due to its efficiency in forming carbon-carbon bonds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related chromenone derivatives, indicating that this compound may exhibit similar properties. For example, compounds with structural similarities have shown significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating related compounds, the IC50 values against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines were determined using MTT assays. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
Compound AU-93715
Compound BSK-MEL-125
Methyl DerivativeU-93720
Methyl DerivativeSK-MEL-130

The proposed mechanism of action involves:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Signaling Pathway Modulation : Alteration of key signaling pathways that regulate cell survival and apoptosis.

Other Biological Activities

Apart from anticancer effects, this compound has been investigated for:

  • Antioxidant Activity : Protecting cells from oxidative stress by scavenging free radicals.

Comparative Analysis with Similar Compounds

Similar compounds such as Warfarin and Coumarin have been studied for their biological activities, providing a comparative framework for understanding the potential effects of this compound.

CompoundActivity TypeReference
WarfarinAnticoagulant
CoumarinAntioxidant
Methyl DerivativeAnticancer

Comparison with Similar Compounds

Table 1: Structural Features of Related Coumarin Derivatives

Compound Name Core Structure Position 3 Substitution Position 8 Substitution Additional Groups
Methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate 4H-chromen-4-one Benzoate ester Benzyl(methyl)aminomethyl 2-methyl, 7-hydroxy
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid 2H-chromen-2-one Benzoic acid (via methylene) None 4-methyl, 7-hydroxy
8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one 4H-chromen-4-one 2-Naphthyloxy Benzyl(methyl)aminomethyl 2-trifluoromethyl, 7-hydroxy

Key Observations :

Core Variability : The target compound and share the 4H-chromen-4-one core, while features a 2H-chromen-2-one scaffold, altering electronic properties and hydrogen-bonding capacity.

Position 3 Substitution : The benzoate ester in the target compound contrasts with the 2-naphthyloxy group in and the methylene-linked benzoic acid in . These differences influence solubility (e.g., ester vs. carboxylic acid) and steric bulk.

Functional Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.

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